![molecular formula C115H194N34O34S B3028087 IFN-g Antagonist CAS No. 158040-83-6](/img/structure/B3028087.png)
IFN-g Antagonist
Descripción general
Descripción
IFN-gamma Antagonist Description
Interferon gamma (IFN-gamma) is a critical cytokine with immunomodulatory and antimicrobial functions, playing a significant role in the immune response and inflammation. IFN-gamma antagonists are molecules that inhibit the action of IFN-gamma, which can be beneficial in conditions where IFN-gamma contributes to disease pathology. For instance, IFN-gamma antagonists have been studied for their potential to treat autoimmune diseases and to modulate atherosclerosis by affecting cholesterol metabolism and immune cell function .
Synthesis Analysis
The synthesis of IFN-gamma antagonists can involve the creation of fusion proteins or peptides that can bind to the IFN-gamma receptor, thereby blocking the interaction between IFN-gamma and its receptor. For example, mouse IFN-gamma receptor (MoIFN gamma R)-Ig fusion proteins have been constructed and shown to have prolonged plasma half-life, low immunogenicity, and biological activity in vivo, as demonstrated by their ability to prevent streptozotocin-induced diabetes in mice . Similarly, peptides corresponding to the amino-terminal segment of IFN-gamma have been identified to possess antagonist activity, with their efficacy potentially linked to their ability to adopt a stable conformation in aqueous solution .
Molecular Structure Analysis
The molecular structure of IFN-gamma antagonists, particularly peptides, is crucial for their activity. The secondary structure, such as the alpha-helical content, appears to be important for the antagonist's ability to bind to the IFN-gamma receptor and inhibit its function. For instance, a peptide antagonist with a greater amount of alpha-helix in water showed a stronger ability to block IFN-gamma activity compared to a similar peptide with less stable structure .
Chemical Reactions Analysis
The interaction between IFN-gamma antagonists and the IFN-gamma signaling pathway involves a series of chemical reactions. For example, IFN-gamma down-regulates the expression of ABCA1 by inhibiting the LXRalpha through the JAK/STAT1 signaling pathway, affecting cholesterol efflux in macrophage-derived foam cells . Additionally, the PPARγ agonist 15-deoxy-Δ12,14-Prostaglandin J2 (15dPGJ2) has been shown to inhibit IFN-gamma-mediated inducible nitric oxide synthase (iNOS) induction by interfering with the upstream Janus Kinase/STAT1 signaling pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of IFN-gamma antagonists, such as solubility, stability, and half-life, are essential for their function and therapeutic potential. The MoIFN gamma R-Ig fusion proteins, for example, have a blood persistency of 40 hours, indicating a relatively stable presence in the bloodstream . The stability of the peptide antagonists in aqueous solution, which is related to their secondary structure, is also a critical factor for their antagonist activity .
Aplicaciones Científicas De Investigación
1. High Throughput Identification of Compounds for Viral Interferon Antagonism
Viral interferon (IFN) antagonists play a crucial role in controlling viral infections. A novel cell-based platform developed for high throughput screening identifies inhibitors of viral IFN antagonists, offering a new method to target various viruses like hepatitis C virus (HCV), human respiratory syncytial virus (RSV), and cytomegalovirus (CMV) (Vasou et al., 2018).
2. Role in Tumor Immune Surveillance or Evasion
Interferon-gamma (IFN-γ) exhibits both pro- and antitumorigenic effects, which makes it a complex factor in cancer immunity. Understanding the immune contexture involving IFN-γ could improve therapies targeting its signaling pathways, thus enhancing cancer treatment outcomes (Castro et al., 2018).
3. Induction of Interferon Responses
Studies on compounds like GS-9620, a toll-like receptor 7 agonist, show their role in inducing peripheral production of interferon-stimulated gene 15 (ISG15) without significant systemic IFN-alpha levels, suggesting a safe and effective way to stimulate immune responses in chronic hepatitis B (Gane et al., 2015).
4. DNA Damage-Dependent Interferon Responses
Research on Ebola virus (EBOV) protein VP35 shows that certain compounds, like doxorubicin, can induce IFN responses in a DNA damage-dependent manner, revealing new insights into chemotherapy drugs’ signaling pathways and suggesting novel therapeutic approaches for RNA virus infections (Luthra et al., 2017).
5. Molecular Basis of Anifrolumab Action
Anifrolumab, an anti-interferon–α receptor 1 antibody, shows promise in treating autoimmune diseases. The molecular studies of its interaction with IFNAR1 provide insights into designing antibody therapies against IFNAR1, enhancing the therapeutic potential for autoimmune conditions (Peng et al., 2015).
6. Allergic Asthma Treatment
Type I angiotensin receptor antagonists like candesartan and irbesartan show potential as anti-allergic agents, reducing immune cell numbers and the expression of Th2 and Th1 cytokines, including IFN-γ, in allergic asthma models (Kim & Im, 2019).
7. Encapsulation for Therapeutic Use
Efforts to encapsulate interferons (IFNs) aim to provide adequate therapeutic concentrations, decrease toxicity, and prolong their half-life. This approach has significant potential for improving the delivery and efficacy of IFN-based treatments (Ramos et al., 2021).
8. Systemic Lupus Erythematosus Treatment
Anifrolumab, by targeting the type I IFN receptor, shows promising results in the treatment of moderate-to-severe systemic lupus erythematosus, especially in patients with a high IFN gene signature (Felten et al., 2019).
9. Graft-Versus-Host Disease
The P2X7 receptor antagonist Brilliant Blue G reduces serum human interferon-γ in a humanized mouse model of graft‐versus‐host disease, suggesting its potential role in modifying the pathology of this condition (Geraghty et al., 2017).
10. Blood Pressure Regulation
T-cell mineralocorticoid receptor controls blood pressure by regulating interferon-gamma, highlighting a novel therapeutic approach for hypertension treatment by targeting MR in T cells specifically (Sun et al., 2017).
Mecanismo De Acción
Target of Action
Interferon-gamma (IFN-γ) is a cytokine produced by a restricted number of immune cells that acts on every nucleated cell type . The primary target of IFN-γ antagonists is the IFN-γ receptor (IFN-γR), which is present on target cells such as macrophages, dendritic cells, and many other cell types . The IFN-γ receptor is part of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway .
Mode of Action
The IFN-γ antagonist inhibits IFN-γ induced HLR/DR antigen expression in Colon 205 cells . By binding to the IFN-γ receptor, the antagonist prevents the activation of the JAK-STAT pathway, which is typically triggered by IFN-γ . This inhibition disrupts the downstream signaling cascades and the subsequent immune responses that IFN-γ would normally induce.
Biochemical Pathways
The primary biochemical pathway affected by IFN-γ antagonists is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. The JAK-STAT pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Other pathways influenced include the mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
It is known that the bioavailability, distribution, metabolism, and excretion of these compounds can be influenced by factors such as the method of administration, the patient’s health status, and the presence of other medications .
Result of Action
The primary result of IFN-γ antagonist action is the inhibition of IFN-γ induced immune responses. This includes the prevention of cell proliferation, induction of cell death, and promotion of cell recognition by the immune system . In the context of diseases such as cancer, this can lead to a decrease in tumor growth and progression .
Action Environment
The action of IFN-γ antagonists can be influenced by various environmental factors. For example, the presence of other cytokines can either promote or inhibit the production of IFN-γ . Additionally, the inflammatory environment can trigger the activation of the immune response and stimulate the elimination of pathogens . Understanding these environmental influences is crucial for optimizing the use of IFN-γ antagonists in therapeutic applications.
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQGNZNLJDUVPW-FPTMUGPJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H194N34O34S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2629.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.